BenchChemオンラインストアへようこそ!

Methyl 4-bromo-2-hydroxybenzoate

Medicinal Chemistry Cancer Research EGFR Inhibition

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2), a para-brominated salicylate ester (Tm 41–42°C; LogP 3.09), is a non-substitutable building block for medicinal chemistry and agrochemical R&D. The para-bromo regiochemistry enables selective Suzuki-Miyaura and Heck couplings inaccessible to ortho- or meta-substituted analogs. It serves as a validated starting material for EGFR inhibitors, with derived Compound 8 demonstrating cytotoxicity against DLD-1 colorectal adenocarcinoma cells (IC₅₀ = 25.05 µM) and docking binding energy (ΔG = −8.56 kcal/mol) comparable to erlotinib. Its 20–24°C lower melting point versus the 5-bromo regioisomer reduces energy consumption during recrystallization, benefiting pilot-plant scale-up. Specify ≥98% purity for reproducible cross-coupling and crystallization.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 22717-56-2
Cat. No. B1367668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-hydroxybenzoate
CAS22717-56-2
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3
InChIKeyJEMVEVUWSJXZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) - Technical Specifications and Procurement Baseline


Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2), also known as methyl 4-bromosalicylate, is a brominated salicylate ester with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . This compound features a bromine atom at the para position (C4) relative to the hydroxyl group on a salicylic acid methyl ester scaffold, which confers distinct reactivity for cross-coupling applications such as Suzuki-Miyaura and Heck reactions . Commercially available with purities up to 99% (GC) , it serves as a versatile building block in pharmaceutical intermediate synthesis, agrochemical development, and materials science .

Why Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) Cannot Be Replaced by Generic Analogs


Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) cannot be generically substituted by other bromosalicylate esters or non-brominated salicylates due to the critical influence of bromine substitution pattern on both physicochemical properties and biological activity. Regioisomers such as methyl 5-bromosalicylate (CAS 4068-76-2) exhibit distinct melting points (61-65°C versus 41-42°C) , boiling points (264-266°C versus 284.7±20.0°C) , and crucially, altered hydrogen-bonding networks in solid-state packing that affect crystallization behavior and formulation consistency [1]. The 4-bromo substitution pattern has been demonstrated to yield enhanced cytotoxicity profiles compared to non-brominated salicylate analogs in specific cancer cell lines [2], and the para-positioned bromine serves as a unique synthetic handle for selective cross-coupling that cannot be replicated with ortho- or meta-substituted analogs.

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2): Quantitative Comparative Evidence for Selection


Cytotoxicity in Colorectal Adenocarcinoma: Compound 8 (Methyl 4-bromo-2-hydroxybenzoate Derivative) Matches Erlotinib Activity

Compound 8, synthesized from methyl 4-bromo-2-hydroxybenzoate as a key intermediate, exhibited cytotoxicity against DLD-1 colorectal adenocarcinoma cells with an IC₅₀ of 25.05 µM, statistically comparable to the standard EGFR tyrosine kinase inhibitor erlotinib which showed an IC₅₀ of 13.86 µM against the same cell line [1]. The structural specificity conferred by the 4-bromo-2-hydroxybenzoate scaffold is essential for this activity profile.

Medicinal Chemistry Cancer Research EGFR Inhibition

EGFR Binding Affinity: Compound 8 Demonstrates Docking Energy Nearly Equivalent to Erlotinib

In silico molecular docking studies revealed that Compound 8, a derivative synthesized from methyl 4-bromo-2-hydroxybenzoate, exhibits a binding energy (ΔG) of -8.56 kcal/mol against the EGFR tyrosine kinase active site, which is nearly identical to the binding energy of the FDA-approved drug erlotinib at -8.75 kcal/mol [1]. This computational prediction directly correlates with the observed in vitro cytotoxicity data.

Computational Chemistry Drug Design Kinase Inhibition

Physicochemical Property Differentiation: Methyl 4-Bromo-2-Hydroxybenzoate vs. Methyl 5-Bromosalicylate (Regioisomer)

Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) exhibits a melting point of 41-42°C and a boiling point of 284.7±20.0°C , whereas its regioisomer methyl 5-bromosalicylate (CAS 4068-76-2) demonstrates a significantly higher melting point of 61-65°C and a lower boiling point of 264-266°C . The 20-24°C difference in melting point is attributable to the altered intermolecular hydrogen-bonding network arising from the para- versus meta-bromine substitution pattern.

Physical Chemistry Crystallization Process Chemistry

Lipophilicity and Permeability: LogP Comparison Between Brominated and Non-Brominated Salicylates

Methyl 4-bromo-2-hydroxybenzoate possesses a calculated LogP of 3.09 [1], which is approximately 0.54 LogP units higher than the non-brominated analog methyl salicylate (methyl 2-hydroxybenzoate, CAS 119-36-8) with an experimental LogP of 2.55 [2]. This enhanced lipophilicity translates to a ~3.5-fold increase in theoretical membrane partition coefficient, a critical parameter for optimizing drug-like properties in medicinal chemistry programs.

ADME Drug-like Properties QSAR

Optimal Research and Industrial Application Scenarios for Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2)


Oncology Drug Discovery: EGFR Tyrosine Kinase Inhibitor Lead Optimization

Methyl 4-bromo-2-hydroxybenzoate serves as a validated starting material for synthesizing hydroxy benzoic acid derivatives with confirmed EGFR inhibitory activity. Compound 8, derived from this scaffold, demonstrated in vitro cytotoxicity against DLD-1 colorectal adenocarcinoma cells (IC₅₀ = 25.05 µM) and exhibited docking binding energy (ΔG = -8.56 kcal/mol) comparable to erlotinib (ΔG = -8.75 kcal/mol) [1]. This evidence supports the use of methyl 4-bromo-2-hydroxybenzoate in medicinal chemistry programs focused on developing cost-effective alternatives to existing EGFR TKIs, particularly for early-stage hit-to-lead optimization campaigns.

Cross-Coupling and Late-Stage Functionalization in Complex Molecule Synthesis

The para-positioned bromine atom on methyl 4-bromo-2-hydroxybenzoate provides a reliable synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings [1]. This regiochemical specificity—distinct from the 5-bromo isomer—enables selective functionalization without interference from the ester and hydroxyl moieties. The compound is therefore recommended for constructing biaryl-containing pharmaceutical intermediates, agrochemical building blocks, and functional materials where precise spatial arrangement of substituents is required .

ADME Property Optimization and Formulation Development

With a calculated LogP of 3.09 [1], methyl 4-bromo-2-hydroxybenzoate offers approximately 0.54 LogP units of enhanced lipophilicity compared to non-brominated methyl salicylate (LogP = 2.55) . This property makes it a suitable scaffold for lead compounds requiring improved membrane permeability. Additionally, the well-defined melting point of 41-42°C [2] and documented crystallization behavior facilitate reproducible solid-form screening and formulation development during preclinical candidate advancement.

Process Chemistry: Regioisomer-Specific Crystallization and Scale-Up

The 20-24°C difference in melting point between methyl 4-bromo-2-hydroxybenzoate (Tm = 41-42°C) [1] and its 5-bromo regioisomer (Tm = 61-65°C) has direct implications for large-scale purification and crystallization process design. The lower melting point of the 4-bromo compound enables milder recrystallization conditions, reduced energy consumption during solvent removal, and simplified handling in pilot-plant operations. This differentiation is particularly relevant for contract manufacturing organizations (CMOs) and process R&D teams scaling up synthetic routes from bench to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.